2'-Trifluoromethyl-biphenyl-3-carbaldehyde
Overview
Description
2’-Trifluoromethyl-biphenyl-3-carbaldehyde is an organic compound with the molecular formula C14H9F3O and a molecular weight of 250.22 g/mol . It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the biphenyl structure, which includes two benzene rings connected by a single bond, and an aldehyde group (-CHO) at the 3-position of the second benzene ring . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
One common synthetic route includes the Friedel-Crafts acylation of biphenyl with trifluoromethyl benzoyl chloride, followed by oxidation to introduce the aldehyde group . The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .
Chemical Reactions Analysis
2’-Trifluoromethyl-biphenyl-3-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
2’-Trifluoromethyl-biphenyl-3-carbaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2’-Trifluoromethyl-biphenyl-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes and proteins . These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2’-Trifluoromethyl-biphenyl-3-carbaldehyde can be compared with other similar compounds, such as:
2’-Trifluoromethyl-biphenyl-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position, which may result in different reactivity and biological activity.
2’-Trifluoromethyl-biphenyl-3-carboxylic acid:
2’-Trifluoromethyl-biphenyl-3-methanol: The aldehyde group is reduced to a primary alcohol, affecting its reactivity and interactions with biological targets.
These comparisons highlight the unique position and functional groups of 2’-Trifluoromethyl-biphenyl-3-carbaldehyde, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQDVSPEJKKYQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362626 | |
Record name | 2'-Trifluoromethyl-biphenyl-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675596-31-3 | |
Record name | 2′-(Trifluoromethyl)[1,1′-biphenyl]-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675596-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Trifluoromethyl-biphenyl-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 675596-31-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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